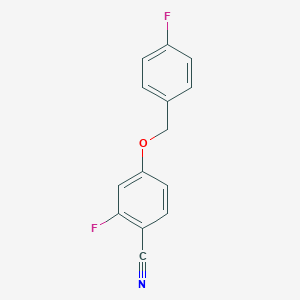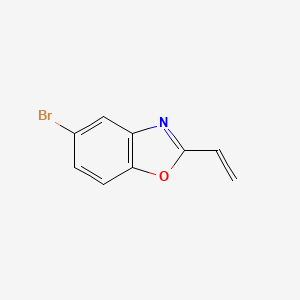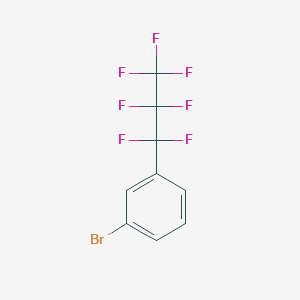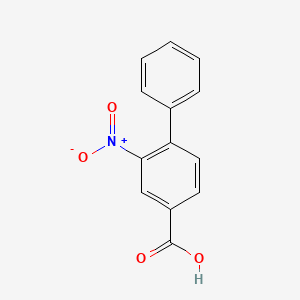
4-Iodo-2-vinylphenol
概要
説明
4-Iodo-2-vinylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and a vinyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-vinylphenol can be achieved through several methods. One common approach involves the iodination of 2-vinylphenol using iodine in the presence of an oxidizing agent such as mercuric oxide. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions: 4-Iodo-2-vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 2-vinylphenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: 2-Vinylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-Iodo-2-vinylphenol is used as a building block in organic synthesis, enabling the construction of more complex molecules through coupling reactions and other transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving phenolic substrates.
Industry: In the materials science industry, this compound can be used to synthesize polymers with unique properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of 4-Iodo-2-vinylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
類似化合物との比較
4-Vinylphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodophenol: Lacks the vinyl group, limiting its applications in polymer synthesis.
4-Vinylguaiacol: Contains a methoxy group, which can alter its reactivity and applications.
Uniqueness: 4-Iodo-2-vinylphenol is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct reactivity and versatility in various chemical transformations and applications.
特性
分子式 |
C8H7IO |
|---|---|
分子量 |
246.04 g/mol |
IUPAC名 |
2-ethenyl-4-iodophenol |
InChI |
InChI=1S/C8H7IO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 |
InChIキー |
OYFLTYOFEOJLFA-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=CC(=C1)I)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-[(pyrazin-2-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B8611936.png)
![Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8611942.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8611949.png)







![6-amino-4-phenylthieno[2,3-d]pyridazin-7-one](/img/structure/B8612014.png)
![3-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8612018.png)
